trans-Eldecalcitol

説明

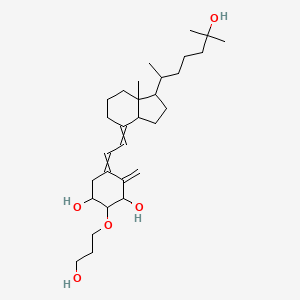

trans-Eldecalcitol (CAS: 861996-34-1) is a stereoisomeric impurity of Eldecalcitol (CAS: 104121-92-8), a synthetic vitamin D3 analog used clinically to treat osteoporosis . Structurally, Eldecalcitol is characterized by a 5,6-trans-dihydroxy configuration on the A-ring of its secosteroid backbone, while this compound differs in the stereochemistry of substituents, particularly at the 2α or 3α positions . These stereochemical variations significantly influence its biological activity and regulatory classification as a process-related impurity requiring stringent control in pharmaceutical formulations .

特性

IUPAC Name |

5-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEXGDDBXLBRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Eldecalcitol, also known as trans-Eldecalcitol or 5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol, primarily targets the Vitamin D3 receptor (VDR) . The VDR plays a crucial role in calcium and phosphate metabolism, which are vital for bone health.

Mode of Action

Eldecalcitol is an analog of 1α,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2β position. It binds to the VDR with less affinity but binds to the vitamin D-binding protein with higher affinity than 1,25 (OH)2D3, showing a long half-life in plasma. This interaction with its targets leads to changes in gene expression that influence calcium and phosphate metabolism.

Biochemical Pathways

Eldecalcitol affects several biochemical pathways. It has been found to suppress the PI3K/AKT/FOXOs pathway, which is involved in muscle atrophy. Additionally, it has been shown to inhibit the NF-κB signaling pathway, which plays a role in inflammation and immunity.

Result of Action

Eldecalcitol has been found to be effective in increasing bone mass and enhancing bone strength in rodents. It also effectively and safely increased lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation. Moreover, it has been associated with a higher risk of hypercalciuria.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Eldecalcitol. For instance, food intake can affect the absorption of the drug. .

生化学分析

Biochemical Properties

Eldecalcitol plays a significant role in biochemical reactions. It has strong effects to reduce calcium reabsorption into the body from bones, therefore increasing bone mineral density. In animals, Eldecalcitol inhibits the activity of osteoclasts for the function to reduce bone degradation for calcium, while still able to maintain osteoblast function so as to not hinder bone formation.

Cellular Effects

Eldecalcitol influences cell function by inhibiting bone resorption and increasing bone mineral density (BMD) in osteoporotic patients. It also displays anti-tumor effect and inhibits cell proliferation, migration and induces apoptosis by suppressing GPx-1.

Molecular Mechanism

Eldecalcitol exerts its effects at the molecular level through binding interactions with biomolecules. It inhibits the activity of osteoclasts, reducing bone degradation for calcium, while maintaining osteoblast function to not hinder bone formation.

Temporal Effects in Laboratory Settings

Over time, Eldecalcitol has been observed to increase bone mineral density and strengthen bone structure. It decreases bone reabsorption as observed through a bone reabsorption marker.

Dosage Effects in Animal Models

In animal models, the effects of Eldecalcitol vary with different dosages. It has been found to be a more potent inhibitor of bone resorption than alfacalcidol in an estrogen-deficient rat model of osteoporosis.

Metabolic Pathways

Eldecalcitol is involved in the metabolic pathway of vitamin D. It inhibits bone resorption and increases bone mineral density, effectively altering the metabolic flux of calcium in the body.

生物活性

Comparative Efficacy in Clinical Studies

Clinical trials have demonstrated that this compound effectively increases bone mineral density (BMD) and reduces markers of bone turnover. A meta-analysis of three independent studies involving 1,332 patients revealed that this compound significantly increased lumbar BMD and suppressed levels of bone resorption markers such as NTX and BALP compared to placebo and alfacalcidol.

Key Findings from Clinical Trials

| Parameter | ELD (0.75 μg/day) | Alfacalcidol (1 μg/day) | Placebo |

|---|---|---|---|

| Increase in lumbar BMD | Significant | Not significant | Not significant |

| NTX Reduction | Greater reduction | Lower reduction | Not applicable |

| BALP Reduction | 19% | 26% | Not applicable |

| Vertebral fracture incidence | Lower incidence | Higher incidence | Not applicable |

In Vitro Studies

In vitro studies have shown that this compound induces differentiation in various cell types, including myeloid leukemia cells (HL-60), where it promotes differentiation into macrophage-like cells. This effect is attributed to its ability to activate VDR, leading to changes in gene expression that favor differentiation over proliferation.

Safety Profile

The safety profile of this compound has been favorable in clinical settings. Compared to traditional vitamin D therapies, it does not induce hypercalcemia, making it a safer alternative for long-term use in patients at risk for osteoporosis.

Case Study 1: Osteoporosis Management

A cohort study involving postmenopausal women treated with this compound showed significant improvements in BMD after six months of therapy. Patients reported fewer vertebral fractures compared to those receiving standard vitamin D treatments.

科学的研究の応用

Applications in Osteoporosis Treatment

Efficacy in Bone Mineral Density Improvement

Eldecalcitol is primarily used in the treatment of osteoporosis. A systematic review and meta-analysis highlighted its effectiveness in increasing bone mineral density (BMD) and reducing fracture rates when compared to other treatments like alfacalcidol. The findings indicated:

- Increased BMD : Eldecalcitol significantly improved lumbar BMD by 3.1% and total hip BMD by 0.9% over a 12-month period compared to placebo.

- Fracture Risk Reduction : The odds ratio for vertebral fractures was 0.52 (95% CI: 0.29–0.95), indicating a significant reduction in fracture risk.

Mechanisms of Action

Eldecalcitol operates through various mechanisms:

Potential Anti-Cancer Applications

Recent studies have explored the anti-cancer properties of trans-Eldecalcitol, particularly its effects on hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC). Notable findings include:

- Inhibition of Tumor Growth : In vitro studies demonstrated that eldecalcitol significantly reduced tumor cell proliferation and induced apoptosis in HCC cell lines. In vivo experiments using mouse models revealed marked reductions in tumor size following treatment with eldecalcitol.

- Mechanistic Insights : The compound appears to modulate gene expression related to cell invasion and migration, suggesting potential pathways through which it exerts its anti-cancer effects.

Case Studies

Several case studies have documented the clinical applications of this compound:

- Osteoporosis Management : A clinical trial involving elderly patients demonstrated that those treated with eldecalcitol experienced fewer vertebral fractures compared to those receiving standard care. Improvements in BMD were also noted, confirming its efficacy as a first-line treatment for osteoporosis.

- Diabetes-Associated Periodontitis : A study investigated the effects of eldecalcitol on diabetes-associated periodontitis, revealing that it improved Th17/Treg cell balance and reduced alveolar bone loss in diabetic mouse models. This suggests that this compound may have broader implications beyond bone density improvement.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to investigate trans-Eldecalcitol’s role in bone metabolism, and how should they be validated?

- Answer : In vitro models such as osteoblast/osteoclast co-cultures and in vivo rodent models (e.g., ovariectomized rats for osteoporosis) are standard. Validation requires benchmarking against positive controls (e.g., calcitriol) and endpoint assays like alkaline phosphatase activity (osteoblast differentiation) or micro-CT for bone density . Ensure reproducibility by adhering to ARRIVE guidelines for animal studies and reporting detailed protocols (e.g., cell culture conditions, dosing regimens) .

Q. How should researchers design a dose-response study to evaluate this compound’s efficacy in preventing bone loss?

- Answer : Use a randomized controlled trial (RCT) design with multiple dosage groups (e.g., 0.1–1.0 µg/kg), a placebo control, and standardized endpoints (e.g., serum calcium, bone mineral density). Incorporate blinding to reduce bias and power analysis to determine sample size. Statistical methods like ANOVA with post-hoc tests (Tukey’s HSD) are critical for comparing group differences .

Q. What biochemical assays are recommended for quantifying this compound’s bioavailability in preclinical studies?

- Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is optimal. Validate assays by assessing linearity (0.5–50 ng/mL), recovery rates (>90%), and intra-/inter-day precision (CV <15%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?

- Answer : Conduct comparative pharmacokinetic studies using allometric scaling to adjust for metabolic differences. Apply sensitivity analysis to identify confounding variables (e.g., CYP24A1 enzyme activity). Meta-analyses of existing data with heterogeneity tests (I² statistic) can clarify interspecies variability .

Q. What methodological strategies optimize the detection of this compound’s epigenetic effects in bone cells?

- Answer : Use chromatin immunoprecipitation sequencing (ChIP-seq) for histone modification analysis (e.g., H3K27ac) and bisulfite sequencing for DNA methylation. Validate findings with CRISPR-based knockouts of target genes (e.g., VDR) and functional assays (e.g., osteogenic differentiation) .

Q. How should cross-disciplinary teams design studies to evaluate this compound’s off-target effects in metabolic pathways?

Q. Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing non-linear responses to this compound in heterogeneous populations?

- Answer : Mixed-effects models account for individual variability, while segmented regression identifies threshold effects. For skewed data, apply non-parametric tests (e.g., Kruskal-Wallis) or transformations (e.g., log-normalization). Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .

Q. How should researchers handle multilingual datasets in multinational this compound trials?

- Answer : Translate critical variables (e.g., adverse event logs) into English, retaining original data in supplementary files. Document translation protocols (e.g., back-translation validation) in the reviewer’s guide. Use standardized terminologies (e.g., MedDRA for adverse events) to ensure consistency .

Q. Ethical & Reproducibility Considerations

Q. What ethical safeguards are essential for clinical trials involving this compound in vulnerable populations?

- Answer : Obtain IRB approval with explicit inclusion criteria (e.g., postmenopausal women) and informed consent protocols. Monitor renal function due to vitamin D analogs’ hypercalcemia risk. Publish trial protocols on registries (e.g., ClinicalTrials.gov ) to enhance transparency .

Q. How can researchers enhance reproducibility when reporting this compound’s effects on gene expression?

- Answer : Adhere to MIAME guidelines for microarray data, depositing raw files in public repositories (e.g., GEO). Include detailed methods for RNA extraction (e.g., RIN >8), normalization (e.g., RUV-seq), and differential expression analysis (e.g., DESeq2). Replicate findings in ≥2 independent cohorts .

類似化合物との比較

Structural Analogues and Stereoisomers

The table below summarizes key structural and regulatory differences between trans-Eldecalcitol and related compounds:

| Compound Name | CAS Number | Structural Features | Purity (HPLC) | Role/Classification |

|---|---|---|---|---|

| Eldecalcitol | 104121-92-8 | 5,6-trans-dihydroxy A-ring, 24R configuration | ≥98% | Active Pharmaceutical Ingredient (API) |

| This compound | 861996-34-1 | 2α/3α stereochemical inversion | ≥98% | Process-related impurity |

| 1β-Eldecalcitol | 158689-03-3 | 1β-hydroxyl substitution | ≥98% | Synthetic impurity |

| 2α,3α-trans-Eldecalcitol | Not specified | Dual 2α/3α stereochemical inversion | ≥98% | Degradation product |

| Tachysterol-Form Eldecalcitol | Not specified | Triene system in the seco-B-ring | N/A | Photoisomerization product |

Key Observations :

- Stereochemistry : this compound and 1β-Eldecalcitol differ from the API in hydroxyl group orientation, which reduces their affinity for vitamin D receptors (VDRs) .

- Stability : The Tachysterol-Form arises from UV-induced isomerization of Eldecalcitol, forming a conjugated triene system that compromises therapeutic efficacy .

Pharmacological Activity

Eldecalcitol : Binds VDRs with high affinity, enhancing intestinal calcium absorption and inhibiting bone resorption . Clinical studies report a 50% reduction in fracture risk compared to placebo .

This compound : Exhibits <10% of the VDR-binding activity of Eldecalcitol due to improper spatial alignment of hydroxyl groups .

- 1β-Eldecalcitol : Lacks the 1α-hydroxyl group critical for VDR activation, rendering it pharmacologically inert .

準備方法

Horner–Wadsworth–Emmons (HWE) Olefination Approach

The HWE olefination method, as described by Chen et al. (2023), represents the most scalable and efficient route for synthesizing trans-Eldecalcitol. This 13-step process achieves a 9.0% overall yield and high optical purity by leveraging d-mannose as a chiral starting material.

Chiral Pool Strategy Using d-Mannose

The synthetic pathway begins with d-mannose, a cost-effective and readily available chiral source, to construct the A-ring fragment. This strategy circumvents asymmetric oxidation steps traditionally required for establishing the C-3 stereocenter. Key advantages include:

Synthesis of Key Intermediates

The process involves two primary fragments: the A-ring and the C/D-ring.

Table 1: Critical Steps in A-Ring Synthesis

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Protection of d-mannose | Acetic anhydride, pyridine | 92 |

| 2 | Epoxide formation | m-CPBA, CH₂Cl₂, 0°C | 85 |

| 3 | Grignard addition | Ethyl magnesium bromide, THF | 78 |

| 4 | Deprotection | K₂CO₃, MeOH/H₂O | 95 |

The C/D-ring fragment is synthesized via a convergent route, starting from a steroidal precursor. A Wittig reaction introduces the triene system, followed by selective hydroxylation at C-25 using a Sharpless epoxidation protocol.

Final Coupling and Purification

The HWE olefination couples the A-ring and C/D-ring fragments under mild conditions (LiHMDS, THF, −78°C), achieving >95% trans-selectivity. Subsequent purification via preparative HPLC ensures >99% enantiomeric excess (ee).

Table 2: Optimization of HWE Olefination

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Base | LiHMDS | Enhances trans-selectivity |

| Temperature | −78°C | Minimizes side reactions |

| Solvent | THF | Improves reagent solubility |

Comparative Analysis of Preparation Methods

While the HWE approach dominates current synthesis, alternative methods have been explored:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。